Antitrypanosomal Potency: Tagitinin C Outperforms Clinical Reference Suramin
In a direct head-to-head comparison of in vitro antitrypanosomal activity against Trypanosoma brucei (TC221 strain), Tagitinin C demonstrates a potency 4.5 times greater than the reference drug suramin. The IC50 value for Tagitinin C was 0.0042 μg/mL, compared to 0.0189 μg/mL for suramin [1]. This quantitative advantage positions Tagitinin C as a highly potent lead for drug development.
| Evidence Dimension | In vitro inhibition of Trypanosoma brucei (TC221 strain) |
|---|---|
| Target Compound Data | IC50 = 0.0042 μg/mL |
| Comparator Or Baseline | Suramin (reference drug) IC50 = 0.0189 μg/mL |
| Quantified Difference | 4.5-fold increase in potency (Tagitinin C vs. Suramin) |
| Conditions | Bloodstream forms of T. brucei (TC221); counter-screened against BALB/3T3 mouse fibroblasts for toxicity (IC50 = 1.4 μg/mL for Tagitinin C). |
Why This Matters
This establishes Tagitinin C as a highly potent alternative to suramin, justifying its selection for antitrypanosomal research and potential lead optimization programs.
- [1] Identification of Tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation. 2018. University of Camerino. View Source
